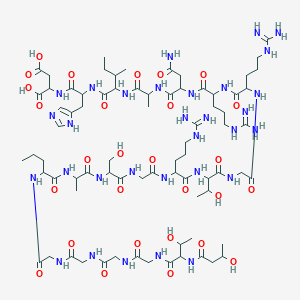
L-NIL dihydrochloride
Vue d'ensemble
Description
L-NIL dihydrochloride is a cell-permeable, potent, and selective inhibitor of nitric oxide synthase . It exhibits about 28-fold greater selectivity for inducible nitric oxide synthase (iNOS) than for the rat brain constitutive enzyme . The empirical formula is C8H17N3O2 · 2HCl and the molecular weight is 260.16 .
Physical And Chemical Properties Analysis
L-NIL dihydrochloride is a white solid . It is hygroscopic and should be stored at -20°C in sealed storage, away from moisture .Applications De Recherche Scientifique
Inhibition of Inducible Nitric Oxide Synthase
L-N6-(1-Iminoethyl)lysine (L-NIL) is a potent and selective inhibitor of mouse inducible nitric oxide synthase (miNOS), demonstrating an IC50 of 3.3 microM for miNOS. Its selectivity is highlighted by its much lower efficacy on rat brain constitutive NOS. This indicates L-NIL's potential as a selective inhibitor of inducible NOS, which can be useful in understanding the role of this enzyme in various disease models (Moore et al., 1994).
Therapeutic Efficacy in Experimental Osteoarthritis
L-NIL has shown promising results in reducing the progression of experimental osteoarthritis. In studies involving canine models of osteoarthritis, L-NIL administration resulted in a reduction in osteophyte size, severity of macroscopic and histologic cartilage lesions, and metalloprotease activity in cartilage. This suggests its potential therapeutic efficacy in osteoarthritis, possibly related to reduced chondrocyte apoptosis and decreased levels of caspase 3 activity (Pelletier et al., 2000).
Cardiovascular Abnormalities in Diabetic Rats
In studies focusing on cardiovascular abnormalities in streptozotocin diabetic rats, L-NIL (N6-(1-Iminoethyl)-L-lysine dihydrochloride) was used as a specific inhibitor of inducible nitric oxide synthase (iNOS). The treatment with L-NIL led to significant improvements in mean arterial blood pressure, heart rate, and pressor responses to vasoactive agents. This implies that L-NIL's inhibition of iNOS could be beneficial in treating cardiovascular abnormalities associated with diabetes (Nagareddy et al., 2009).
In Vivo Study on Human Melanoma
A study tested the efficacy of L-NIL in inhibiting human melanoma growth and survival in vivo using a xenograft model. L-NIL significantly inhibited melanoma growth, decreased microvessel density, and increased apoptotic cells in tumor xenografts. Additionally, it altered the expression of cell signaling and survival genes, including a downregulation of Bcl-2. Combined with chemotherapy, L-NIL enhanced the effectiveness of tumor treatment without increasing toxicity (Sikora et al., 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-6-(1-aminoethylideneamino)hexanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.2ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIBCXRAFAHXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-NIL dihydrochloride | |
CAS RN |
159190-45-1 | |
| Record name | 159190-45-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-7-[(3R)-3-[(E)-3-hydroxyoct-1-enyl]-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B8101138.png)


![(6Z,12Z)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B8101164.png)

![(E)-7-[6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B8101183.png)
![[3-Hexadecanoyloxy-2-(9-oxononanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8101184.png)






![methyl (E)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B8101238.png)